molecular formula C18H19NO B11053103 N-[2-(1-methylcyclopropyl)phenyl]-2-phenylacetamide

N-[2-(1-methylcyclopropyl)phenyl]-2-phenylacetamide

Cat. No.: B11053103
M. Wt: 265.3 g/mol
InChI Key: PSSFXSMRTGTFEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(1-methylcyclopropyl)phenyl]-2-phenylacetamide is an organic compound with the molecular formula C12H15NO. It is known for its unique structure, which includes a cyclopropyl group attached to a phenyl ring, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1-methylcyclopropyl)phenyl]-2-phenylacetamide typically involves the reaction of 2-phenylacetic acid with 2-(1-methylcyclopropyl)aniline. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions usually involve refluxing the reactants in an organic solvent like dichloromethane (DCM) at a temperature of around 40-50°C for several hours.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1-methylcyclopropyl)phenyl]-2-phenylacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to yield amines.

    Substitution: The compound can undergo nucleophilic substitution reactions with halogens or other nucleophiles to form substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an aqueous medium at room temperature.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst at elevated pressure and temperature.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a base like sodium hydroxide (NaOH) at room temperature.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Amines.

    Substitution: Halogenated derivatives.

Scientific Research Applications

N-[2-(1-methylcyclopropyl)phenyl]-2-phenylacetamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(1-methylcyclopropyl)phenyl]-2-phenylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl group may play a crucial role in binding to these targets, thereby modulating their activity. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(1-methylcyclopropyl)phenyl]-2-phenylacetamide stands out due to its unique cyclopropyl group, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C18H19NO

Molecular Weight

265.3 g/mol

IUPAC Name

N-[2-(1-methylcyclopropyl)phenyl]-2-phenylacetamide

InChI

InChI=1S/C18H19NO/c1-18(11-12-18)15-9-5-6-10-16(15)19-17(20)13-14-7-3-2-4-8-14/h2-10H,11-13H2,1H3,(H,19,20)

InChI Key

PSSFXSMRTGTFEC-UHFFFAOYSA-N

Canonical SMILES

CC1(CC1)C2=CC=CC=C2NC(=O)CC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.